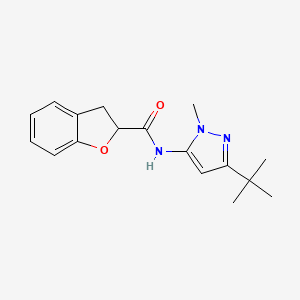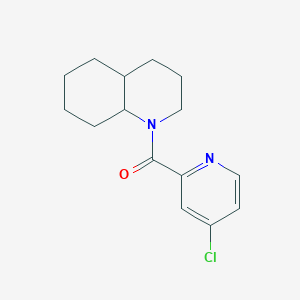
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone, also known as DMCM, is a chemical compound that has been used in scientific research for its pharmacological properties. DMCM is a benzodiazepine receptor antagonist that has been shown to have potential therapeutic applications in the treatment of anxiety and other neurological disorders.
Wirkmechanismus
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone works by binding to the benzodiazepine receptor and preventing the binding of benzodiazepine agonists such as diazepam. This results in a decrease in the activity of GABA receptors, which leads to an increase in neuronal excitability. The mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone is complex and involves interactions with multiple neurotransmitter systems.
Biochemical and Physiological Effects
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has been shown to have a number of biochemical and physiological effects. In animal studies, 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has been shown to increase locomotor activity and decrease anxiety-like behavior. 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone in lab experiments is its specificity for the benzodiazepine receptor. This allows researchers to selectively block the activity of this receptor and study its effects on behavior and physiology. However, one limitation of using 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone is its relatively low potency compared to other benzodiazepine receptor antagonists. This can make it difficult to achieve complete blockade of the receptor at low concentrations.
Zukünftige Richtungen
There are several future directions for research on 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone. One area of interest is the potential therapeutic applications of 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone in the treatment of anxiety and other neurological disorders. Another area of interest is the role of 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone in modulating the activity of other neurotransmitter systems, such as the dopamine system. Finally, further research is needed to optimize the synthesis and purification of 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone to improve its potency and selectivity for the benzodiazepine receptor.
Synthesemethoden
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone can be synthesized through a multistep process that involves the condensation of 4-methyl-1,4-diazepan-1-amine with 3-acetyl-4-hydroxy-coumarin. The resulting product is then treated with trifluoroacetic acid to yield 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone. The purity of 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has been used in scientific research to investigate the role of benzodiazepine receptors in the central nervous system. Benzodiazepine receptors are a type of GABA receptor that are involved in the regulation of anxiety, sleep, and muscle relaxation. 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone is a selective antagonist of the benzodiazepine receptor, which allows researchers to study the effects of blocking this receptor on behavior and physiology.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-17-7-4-8-18(10-9-17)16(19)14-11-13-5-2-3-6-15(13)20-12-14/h2-3,5-6,14H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRASULWZBCLTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)






